4,6-Dihydroxypyrimidine
Description
Significance and Context of Dihydroxypyrimidines within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental in chemistry and biology. indusuni.ac.in Pyrimidines, a class of heterocyclic compounds with nitrogen atoms at positions 1 and 3 of a six-membered ring, are of particular interest due to their presence in essential biological molecules like DNA and RNA. gsconlinepress.com Dihydroxypyrimidines, including the subject of this article, are derivatives of pyrimidine (B1678525) and are characterized by the presence of two hydroxyl groups.
The significance of 4,6-dihydroxypyrimidine and its derivatives stems from their versatile chemical nature. They can exist in different tautomeric forms, which influences their physical and chemical properties. researchgate.net This tautomerism, along with the presence of multiple reaction sites, makes them valuable starting materials for the synthesis of a wide array of more complex heterocyclic compounds. gsconlinepress.com Their ability to act as building blocks is a cornerstone of their importance in synthetic organic chemistry.
Historical Perspectives on this compound Research
The exploration of pyrimidine derivatives dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, in 1818. gsconlinepress.com Research into this compound specifically has a rich history, with early methods for its preparation being a key focus. For instance, a known process for synthesizing this compound involves the reaction of malonodiamide with ethyl formate. justia.com Another established route is the reaction of malonamide (B141969) with formamide (B127407). justia.com
Over the years, various researchers have worked on optimizing the synthesis of this compound to improve yields and efficiency. google.com These historical efforts have laid the groundwork for its current availability and widespread use in research and industry. The study of its fundamental properties, such as tautomerism and basicity, has also been a continuous area of investigation, with spectroscopic techniques like NMR and UV spectroscopy playing a crucial role. acs.orgnih.govacs.org
Overview of Key Research Areas for this compound
The utility of this compound extends across several key research areas, primarily driven by its role as a versatile intermediate.
Pharmaceutical and Medicinal Chemistry: A significant application of this compound is in the synthesis of pharmaceutical compounds. guidechem.com It serves as a precursor for creating a variety of biologically active molecules. For example, it can be converted to 4,6-dichloropyrimidine (B16783), which is then used to produce novel fungicides. justia.comgoogle.com Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. acs.orggithub.com Its structural framework is considered a valuable scaffold for the development of new therapeutic agents. nbinno.com
Agrochemicals: In the field of agriculture, this compound is an important intermediate in the production of pesticides, including herbicides and fungicides, which are essential for crop protection. github.com
Materials Science: More recently, this compound has been explored as a bridging ligand for creating controlled metal alkoxide structures. rsc.org This research opens up possibilities for the development of new materials with specific structural and electronic properties.
The diverse applications of this compound highlight its importance as a fundamental building block in modern chemical research.
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4N2O2 | guidechem.com |
| Molecular Weight | 112.09 g/mol | nih.govsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | guidechem.comnbinno.com |
| Melting Point | >300 °C | sigmaaldrich.com |
| Water Solubility | 2.5 g/L (20 °C) | guidechem.com |
Key Tautomeric Forms of this compound
| Tautomer Name | Description |
| Dihydroxy form | Both oxygen atoms are present as hydroxyl (-OH) groups. |
| Hydroxy-oxo form | One hydroxyl group and one carbonyl (C=O) group are present. acs.org |
| Dioxo form | Both oxygen atoms are present as carbonyl groups. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGYCAXVIUXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025434 | |
| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
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Molecular Weight |
112.09 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4,6-Dihydroxypyrimidine | |
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Solubility |
>16.8 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1193-24-4 | |
| Record name | 4,6-Dihydroxypyrimidine | |
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| Record name | 6-Hydroxy-4-pyrimidinone | |
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| Record name | 4,6-DIHYDROXYPYRIMIDINE | |
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| Record name | 4(3H)-Pyrimidinone, 6-hydroxy- | |
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| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
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| Record name | 6-hydroxy-1H-pyrimidin-4-one | |
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| Record name | 6-HYDROXY-4-PYRIMIDINONE | |
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Structural Elucidation and Tautomerism of 4,6 Dihydroxypyrimidine
Advanced Spectroscopic Characterization of 4,6-Dihydroxypyrimidine and its Derivatives
A combination of spectroscopic methods provides a comprehensive picture of the molecular structure of this compound.
Ultraviolet (UV) spectroscopy is a key method for studying the electronic transitions in this compound and its derivatives, particularly in relation to its acid-base properties. The electronic spectra of the free base and its protonated forms show distinct absorption characteristics. In a neutral state, this compound exhibits intense absorption maxima at approximately 200–204 nm and 252–254 nm. acs.org
The protonation of this compound has been studied in sulfuric acid media of varying concentrations. nih.gov It has been shown to undergo two protonation stages in acidic environments ranging from 0.1–99.5% H2SO4. nih.govacs.org The changes in the UV spectra with increasing acidity confirm the presence of different ionic species. For instance, the spectra of this compound and some of its derivatives are similar, suggesting they exist in the same tautomeric forms. acs.org In contrast, derivatives like barbituric acid show more complex spectral changes upon protonation. nih.gov The study of these electronic spectra is crucial for understanding the basicity of this compound and how substituents influence its electronic structure. nih.govacs.org
Table 1: UV Absorption Maxima for this compound
| Form | Wavelength (λmax) | Reference |
|---|---|---|
| Neutral | 200-204 nm | acs.org |
| Neutral | 252-254 nm | acs.org |
| Anion (in water) | 258 nm | acs.orgnih.gov |
The ¹H NMR spectrum of this compound in DMSO-d6 shows characteristic signals for the protons in the molecule. chemicalbook.com The chemical shifts provide evidence for the specific tautomeric structure present in that solvent. For example, the appearance of signals corresponding to both NH and OH protons can help distinguish between the different tautomeric possibilities. acs.org The purity of synthesized this compound and its derivatives is often confirmed to be higher than 98% using ¹H NMR spectroscopy. acs.orgnih.gov
Table 2: ¹H NMR Chemical Shifts for this compound
| Solvent | Proton | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| DMSO-d6 | H-5 | 5.34 | acs.org |
| DMSO-d6 | H-2 | 8.09 | acs.org |
| D₂O | H-5 | 6.51 | acs.org |
| D₂O | H-6 | 7.98 | acs.org |
| D₂O | H-2 | 8.37 | acs.org |
Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within the this compound molecule, which is crucial for identifying its tautomeric state. The presence of N-H stretching and bending vibrations in the IR spectrum is indicative of its tautomeric behavior. core.ac.uk For instance, in a study of 4,6-dihydroxy-5-nitro pyrimidine (B1678525), IR bands at 3180 cm⁻¹ and 3140 cm⁻¹ were assigned to N₁-H and N₃-H stretching modes, respectively. core.ac.uk
Furthermore, the identification of C=O stretching modes is critical in distinguishing between the keto and enol forms. In dihydroxy pyrimidine, C=O stretching and in-plane bending modes have been identified at 1663 cm⁻¹ and 545 cm⁻¹, respectively. core.ac.uk The presence and position of these bands in the IR spectrum of this compound can confirm the existence of carbonyl groups, supporting the prevalence of keto or hydroxyoxo tautomers. core.ac.uk The O-H stretching vibrations, typically appearing in the region of 3500-3700 cm⁻¹, are also key indicators of the presence of hydroxyl groups. core.ac.uk
Table 3: Selected IR Vibrational Frequencies for Dihydroxy Pyrimidine Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |
|---|---|---|---|
| N-H Stretching | 3180, 3140 | 4,6-dihydroxy-5-nitro pyrimidine | core.ac.uk |
| C=O Stretching | 1663 | dihydroxy pyrimidine | core.ac.uk |
| C=O In-plane Bending | 545 | dihydroxy pyrimidine | core.ac.uk |
| O-H Stretching | 3560 | 4,6-dihydroxy-2-mercapto pyrimidine | core.ac.uk |
| C-OH Stretching | 1305, 1332 | dihydroxy pyrimidine | core.ac.uk |
Liquid Chromatography–Mass Spectrometry (LC–MS) is an essential analytical technique for monitoring the chemical transformations of this compound and assessing its purity. nih.gov This method is particularly useful for controlling the stability of solutions during spectroscopic studies and for detecting the formation of byproducts, such as dimers. acs.orgresearchgate.net For example, LC-MS has been used to show that in aqueous solutions, this compound can undergo slow dimerization. acs.orgresearchgate.net
The purity of synthesized this compound and its derivatives is routinely confirmed by LC-MS, often in conjunction with ¹H NMR, to be above 98%. nih.govsemanticscholar.org In the development of analytical methods for related pharmaceutical compounds, LC-MS is employed for the qualitative and quantitative analysis of impurities, including derivatives of this compound. google.com
Tautomeric Equilibria and Forms of this compound
This compound can exist in several tautomeric forms due to the migration of protons between oxygen and nitrogen atoms. The equilibrium between these forms is a critical aspect of its chemistry.
The tautomerism of this compound involves an equilibrium between the dihydroxy (enol-enol), hydroxy-oxo (keto-enol), and dioxo (keto-keto) forms. acs.org Early studies based on UV spectra suggested the predominance of the dioxo form. acs.org However, subsequent ¹H NMR studies have shown that in solvents like DMSO, the hydroxyoxo form is the major species, existing in equilibrium with smaller amounts of the dioxo form. acs.org
In the solid state, X-ray structure analysis has revealed that this compound can exist in two polymorphic forms: a molecular form and an ionic form. nih.govsemanticscholar.org In the molecular polymorph, the molecules are in the hydroxy-oxo tautomeric form, while the ionic polymorph consists of both positive and negative ions of the molecule. nih.govsemanticscholar.org The stability of the different tautomers is influenced by factors such as the solvent and the presence of other functional groups on the pyrimidine ring. nih.gov For instance, attaching additional hydroxyl groups to the pyrimidine ring tends to stabilize the dioxo forms. nih.gov
Polymorphism and Crystalline Forms (Molecular and Ionic)
This compound is known to exist in two distinct crystalline polymorphic forms: a molecular form and an ionic form. nih.gov X-ray structure analysis has been instrumental in identifying these different solid-state arrangements. acs.org
In the molecular polymorph, the compound exists as neutral molecules. acs.org Conversely, the ionic polymorph is characterized by the differentiation of the molecules into positive and negative ions. acs.org This formation of ionic pairs from identical molecules is a notable phenomenon in the crystalline state. nih.gov The existence of these two forms highlights the compound's ability to adopt different packing arrangements and intermolecular interactions in the solid state, which can influence its physical properties.
Influence of Substituents on Tautomeric Preferences
The tautomeric equilibrium of this compound can be significantly influenced by the presence of various substituents on the pyrimidine ring. The electronic properties of these substituents play a crucial role in determining the predominant tautomeric form.
Studies on derivatives of this compound have shown that the introduction of different functional groups alters the basicity and, consequently, the tautomeric landscape. For instance, alkyl substituents at the 2-position have been found to increase the basicity of the compound. acs.org In contrast, the presence of an electron-withdrawing nitro group at the 5-position leads to a decrease in basicity. acs.org These changes in electronic properties directly impact the relative stability of the different tautomers. The electronic effects of substituents can also influence the extent of hydrogen bonding, further affecting tautomeric preferences. acs.org
Computational Studies on Tautomeric Stability and Conformation (e.g., DFT, QCISD, AM1, PM3, PM5, B3LYP)
A variety of computational methods have been employed to investigate the tautomeric stability and conformational preferences of this compound and its derivatives. These theoretical studies provide valuable insights into the relative energies of different tautomers, which can be challenging to determine experimentally.
Density Functional Theory (DFT) methods, such as B3LYP, have been widely used to predict the stability of tautomers. d-nb.inforesearchgate.net Other computational approaches, including AM1, PM3, and M06-2X, have also been applied to study these systems. d-nb.info These calculations consistently indicate that the keto tautomers are generally more stable than the enol forms. d-nb.inforesearchgate.net The relative Gibbs-free energies of different tautomers can be calculated to determine their populations at equilibrium.
Below is a table summarizing representative computational findings on the relative stability of pyrimidine tautomers.
| Computational Method | Tautomer System | Relative Gibbs-Free Energy (kcal/mol) | Reference |
| B3LYP/aug-cc-pVDZ | Sildenafil (contains 4-hydroxypyrimidine (B43898) core) Tautomer A vs. B | 10.05 (gas phase), 5.49 (water) | researchgate.net |
| B3LYP/aug-cc-pVDZ | Sildenafil Tautomer C vs. B | 11.91 (gas phase), 12.49 (water) | researchgate.net |
| M06-2X/aug-cc-pVDZ | Sildenafil Tautomer A vs. B | 9.12 (gas phase), 4.27 (water) | researchgate.net |
| M06-2X/aug-cc-pVDZ | Sildenafil Tautomer C vs. B | 10.60 (gas phase), 10.23 (water) | researchgate.net |
Note: Tautomer B is the most stable keto form, Tautomer A is another keto form, and Tautomer C is the enol form.
Dimerization and Zwitterionic Forms of this compound Derivatives
An important aspect of the chemistry of this compound derivatives is their ability to form dimers, a process that is closely linked to the existence of zwitterionic tautomers. acs.org The formation of zwitterions, where a molecule has both positive and negative charges, can facilitate intermolecular interactions leading to dimerization.
The asymmetric dimerization of N-methyl derivatives of this compound has been reported, providing strong evidence for the presence of zwitterionic forms. nih.govacs.org Furthermore, a crystal labile product resulting from the spontaneous dimerization of this compound itself has been identified. acs.org Its structure was determined to be 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. acs.org This dimer is observed to revert to the monomeric form upon dissolution in dimethyl sulfoxide (B87167) (DMSO). acs.org The formation of these dimers is a key indicator of the presence and reactivity of zwitterionic species in solution. nih.gov
Synthesis and Derivatization Methodologies of 4,6 Dihydroxypyrimidine
Established Synthetic Routes for 4,6-Dihydroxypyrimidine
Reaction of Malonate with Formamide (B127407) and Alkali Metal Alkoxide
A prevalent method for synthesizing this compound involves the reaction of a malonate, typically a dialkyl malonate like dimethyl malonate, with formamide in the presence of an alkali metal alkoxide. google.comgoogle.com This process is conducted at elevated temperatures. google.com An improved version of this method involves adding the malonate, either alone or with some or all of the formamide, to a solution or suspension of the alkali metal alkoxide in an alcohol. google.com This approach offers advantages over previous methods, resulting in higher space-time yields. google.com
The reaction can be carried out by continuously pumping a mixture of dimethyl malonate and formamide into a solution of sodium methoxide (B1231860) in methanol (B129727) at temperatures ranging from 75 to 85°C. google.com Subsequent work-up with water and hydrochloric acid yields this compound. google.com The reaction temperature is a critical parameter, with a range of 30 to 100°C being typical. google.com Thermodynamic analysis of the reaction between dimethyl malonate and formamide in a sodium methoxide-methanol solution indicates that the reaction is endothermic and spontaneous. researchgate.net
A patented process describes adding the malonic ester to the alkali metal alkoxide, which can be in a solution or suspension with an alcohol, either alone or with formamide. justia.com The reaction temperature is then raised to between 102 and <120°C for a short period, typically 10 to <60 minutes. justia.com
Table 1: Representative Reaction Conditions for the Synthesis of this compound from Malonate and Formamide
| Malonate | Alkali Metal Alkoxide | Solvent | Temperature | Yield | Reference |
| Dimethyl malonate | Sodium methoxide | Methanol | 75-85°C | 88.0% | google.com |
| Dimethyl malonate | Sodium methoxide | Methanol | 50-65°C, then 105°C | Not specified | justia.com |
| Dimethyl malonate | Sodium methoxide | Methanol | 60°C | Not specified | patsnap.com |
Cyclization of Diethyl Malonate and Guanidine (B92328) Nitrate (B79036) in Sodium Ethoxide
The cyclization of diethyl malonate with guanidine nitrate in the presence of a strong base like sodium ethoxide is a known method for producing 2-amino-4,6-dihydroxypyrimidine (B16511). This reaction proceeds under alkaline conditions. In a typical procedure, guanidine nitrate and diethyl malonate are reacted in anhydrous methanol with sodium methoxide, and the mixture is refluxed at 68°C for several hours. This reaction is a nucleophilic addition-elimination. A similar synthesis involves adding a freshly prepared solution of sodium methoxide in methanol to guanidine hydrochloride, followed by the slow addition of dimethyl malonate and subsequent refluxing. chemicalbook.comchemdad.com After work-up, 2-amino-4,6-dihydroxypyrimidine is obtained in good yield. chemicalbook.comchemdad.com
One-Pot Two-Step Industrial Production Methods
For industrial-scale production, one-pot, two-step methods are favored. One such method for synthesizing 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) starts with urea (B33335), which reacts with diethyl sulfate (B86663) and diethyl malonate. This process avoids the isolation of intermediates and can achieve yields between 78% and 82% through controlled pH and solvent recovery.
Another industrial method involves reacting dimethyl malonate, sodium methoxide, and formamide. google.com The process includes steps to remove byproducts and directly esterify the resulting sodium salt, leading to a high-yield synthesis suitable for industrial production without generating large amounts of wastewater. google.com
Synthesis of Substituted this compound Derivatives
Synthesis of 2-Substituted 4,6-Dihydroxypyrimidines
The synthesis of 2-substituted 4,6-dihydroxypyrimidines can be achieved by reacting an amidine salt with dimethyl malonate in the presence of sodium hydride in ethanol. google.com The mixture is refluxed, and after work-up and acidification, the desired product is obtained. google.com For example, 2-methylthio-4,6-dihydroxypyrimidine has been synthesized through the condensation of S-methylthiourea sulfate with diethyl malonate in the presence of sodium methoxide. oregonstate.edu Similarly, 2-dimethylamino-4,6-dihydroxypyrimidine was synthesized by condensing 1,1-dimethylguanidine (B3025567) sulfate with diethylmalonate using a twofold excess of sodium methoxide. oregonstate.edu
Table 2: Examples of 2-Substituted 4,6-Dihydroxypyrimidines
| 2-Substituent | Starting Materials | Base | Reference |
| Amino | Guanidine nitrate, Diethyl malonate | Sodium ethoxide | |
| Methylthio | S-Methylthiourea sulfate, Diethyl malonate | Sodium methoxide | oregonstate.edu |
| Dimethylamino | 1,1-Dimethylguanidine sulfate, Diethylmalonate | Sodium methoxide | oregonstate.edu |
| Ethoxy | Urea, Diethyl sulfate, Diethyl malonate | Not specified |
Synthesis of 5-Substituted 4,6-Dihydroxypyrimidines
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have been prepared through a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide. researchgate.netnih.gov For instance, 4,6-dihydroxy-5-benzylthiopyrimidine (B8276852) was synthesized by reacting this compound with benzylsulfenyl chloride, which was generated in situ from dibenzyl disulfide and sulfuryl chloride. tandfonline.com Another approach involves the nitration of this compound to yield 4,6-dihydroxy-5-nitropyrimidine. patsnap.com
Table 3: Examples of 5-Substituted 4,6-Dihydroxypyrimidines
| 5-Substituent | Starting Materials | Reagents | Reference |
| Various (from substituted malonic esters) | Monosubstituted malonic acid diesters, Guanidine | Sodium ethoxide | researchgate.netnih.gov |
| Benzylthio | This compound, Dibenzyl disulfide | Sulfuryl chloride | tandfonline.com |
| Nitro | This compound | Concentrated nitric acid, Concentrated sulfuric acid | patsnap.com |
Modified Condensation Reactions for Derivatives
The classical synthesis of the this compound core involves the condensation of a malonate derivative with a source of the N-C-N fragment, typically formamide, in the presence of a base. google.comresearchgate.net Modifications to this fundamental reaction have been developed to introduce various substituents onto the pyrimidine (B1678525) ring, leading to a diverse range of derivatives.
One common strategy involves the use of substituted malonates in the initial condensation. For instance, reacting substituted malonic esters with formamide and an alkali metal alkoxide at elevated temperatures allows for the introduction of functional groups at the 5-position of the resulting this compound. google.com
Another approach involves modifying the nitrogen-containing reactant. The Pinner synthesis, a condensation reaction between an amide or urea and a 1,3-dicarbonyl compound, offers an alternative route to substituted pyrimidines. researchgate.net This method has been adapted to produce various derivatives by employing substituted amidines or ureas.
Furthermore, multi-component reactions, such as the Biginelli reaction, which involves a β-ketoester, an aldehyde, and urea, provide a one-pot method for synthesizing dihydropyrimidine (B8664642) derivatives, although this typically yields a different substitution pattern than the direct synthesis of this compound. researchgate.net
Advanced Derivatization Strategies
Once the this compound core is synthesized, it can be further modified through various derivatization strategies to introduce new functional groups and build more complex molecular architectures.
A crucial derivatization of this compound is its conversion to 4,6-dichloropyrimidine (B16783). This transformation is significant because the chlorine atoms are good leaving groups, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of functionalities. The most common method for this chlorination is the treatment of this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The reaction is often performed in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the hydrogen chloride byproduct. google.com
The Vilsmeier-Haack reaction provides an efficient means to convert 4,6-dihydroxypyrimidines into their 4,6-dichloro counterparts. mdpi.com Alternative chlorinating agents like thionyl chloride (SOCl₂) and phosgene (B1210022) have also been employed. google.com The use of thionyl chloride can be advantageous as it can also serve as the solvent, simplifying the purification process.
The synthesis of hydrazone derivatives of this compound typically begins with the halogenated intermediate, 4,6-dichloropyrimidine. Reaction of 4,6-dichloropyrimidine with hydrazine (B178648) hydrate (B1144303) can yield 1-(6-chloropyrimidin-4-yl)hydrazine. nih.gov This intermediate can then be condensed with various aldehydes or ketones to form the corresponding hydrazones. nih.govresearchgate.net The reaction conditions for this condensation are generally mild, often proceeding at room temperature in a suitable solvent like ethanol. nih.gov Aromatic aldehydes have been shown to provide higher yields in these condensation reactions compared to aliphatic aldehydes. nih.gov
This compound-2-carboxylic acid is a key derivative with a carboxylic acid group at the 2-position of the pyrimidine ring. nih.gov One documented synthetic route involves a multi-step process starting from substituted carbonitriles. This process includes the formation of an amidoxime, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid. A more direct approach involves the reaction of malonic acid esters with formamide in the presence of an alkali metal alcoholate at elevated temperatures.
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives while minimizing costs and environmental impact.
For the synthesis of this compound itself, studies have focused on the reaction of dimethyl malonate and formamide in a sodium methoxide-methanol solution. researchgate.net Key parameters that have been optimized include the concentration of sodium methoxide, reaction temperature, and reaction time. One study identified the optimal conditions as a 30% concentration of sodium methoxide in methanol, a reaction temperature of 70°C, and a total reaction time of 2.5 hours, which resulted in a yield of 82.09%. researchgate.net Another process involves the dropwise addition of a mixed solution of malonate and formamide to an alkali metal alcoholate solution containing a catalyst. patsnap.com
In the synthesis of 4,6-dichloropyrimidine, factors influencing efficiency include the choice of chlorinating agent, solvent, catalyst, and temperature. For instance, using o-nitrotoluene as a solvent has been shown to improve yields to 85-90% compared to toluene (B28343) or DMF. The use of a phase-transfer catalyst like benzyltriethylammonium chloride can also enhance chlorination efficiency. Temperature control is critical, with an optimal range of 100–110°C often cited to prevent the decomposition of intermediates. A patented process describes a method that ensures a product yield of over 90% and purity of more than 95% through careful control of reaction and workup conditions, including the recycling of solvents. wipo.int
The table below summarizes some optimized conditions for the synthesis of 4,6-dichloropyrimidine.
| Parameter | Optimized Condition | Expected Yield/Purity | Reference |
| Solvent | o-Nitrotoluene | 85-90% | |
| Catalyst | Benzyltriethylammonium chloride (2% by mass) | Enhanced efficiency | |
| Temperature | 100–110°C | Prevents intermediate decomposition | |
| Overall Process | Controlled reaction and workup with solvent recycling | >90% yield, >95% purity | wipo.int |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" methods for chemical synthesis. For the synthesis of this compound and its derivatives, this includes the use of safer solvents, reducing waste, and improving atom economy.
One example of a greener approach is the use of water as a solvent for certain reactions. For instance, the reaction of aromatic aldehydes with 2-amino-4,6-dihydroxypyrimidine has been successfully carried out in water in the presence of a phase-transfer catalyst, offering advantages such as low cost, safety, and reduced pollution. researchgate.net
In the synthesis of fluorinated derivatives, such as 5-fluoro-4,6-dihydroxypyrimidine, direct fluorination using fluorine gas is being explored as a more atom-economical and efficient alternative to traditional multi-step processes. rsc.org Research in this area focuses on optimizing reaction conditions to improve selectivity and yield, thereby reducing waste. rsc.org
Furthermore, efforts are being made to reduce the use of hazardous reagents and byproducts. For example, replacing phosphorus oxychloride with safer chlorinating agents or developing catalytic systems that can be recycled are active areas of research. researchgate.net The development of processes that allow for the recovery and reuse of solvents and byproducts also contributes to a more sustainable manufacturing process. wipo.int
Reactivity and Reaction Mechanisms of 4,6 Dihydroxypyrimidine
Acid-Base Properties and Protonation Studies
The acid-base properties of 4,6-dihydroxypyrimidine have been investigated primarily through spectroscopic methods in acidic media to understand its structure, reactivity, and the mechanisms of reactions it undergoes. acs.org
In a strongly acidic medium, such as 0.1–99.5% sulfuric acid (H₂SO₄), this compound undergoes two distinct protonation stages. acs.orgnih.govresearchgate.netresearchgate.net This is in contrast to some of its derivatives; for instance, barbituric acid is protonated in three stages, while certain nitro-substituted derivatives form only a monocation. acs.orgnih.govresearchgate.netresearchgate.net
The first protonation is believed to occur through the addition of a proton to the zwitterionic form of the molecule, likely at a pyridine nitrogen atom. nih.gov The second protonation, which forms a doubly charged cation, involves the addition of a proton to the oxygen of a carbonyl group. nih.gov The basicity constants (pKb) for these protonation events have been experimentally determined.
Basicity Constants (pKb) of this compound and Related Compounds
This table summarizes the experimentally determined basicity constants for the protonation stages of this compound and some of its derivatives in sulfuric acid medium.
| Compound | First Protonation (pKb1) | Second Protonation (pKb2) | Third Protonation (pKb3) |
|---|---|---|---|
| This compound | -1.07 ± 0.04 | -7.1 ± 0.1 | N/A |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | -0.57 ± 0.03 | -6.9 ± 0.1 | N/A |
| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | -0.63 ± 0.03 | -7.2 ± 0.1 | N/A |
| Barbituric acid | -3.1 ± 0.1 | -5.6 ± 0.1 | -9.5 ± 0.1 |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -4.9 ± 0.1 | N/A | N/A |
Data sourced from spectroscopic studies. acs.orgnih.gov
Substituents on the pyrimidine (B1678525) ring significantly alter the compound's basicity and can influence the preferred site of protonation. acs.orgnih.govresearchgate.netresearchgate.net
Electron-donating groups , such as alkyl groups (e.g., methyl, ethyl) at the 2-position, increase the basicity of the compound. acs.orgnih.govresearchgate.netresearchgate.net This is evident from the less negative pKb1 values for the 2-methyl and 2-ethyl derivatives compared to the parent this compound.
Electron-withdrawing groups , such as a nitro group (NO₂) at the 5-position, lead to a decrease in basicity. acs.orgnih.govresearchgate.netresearchgate.net The nitro group reduces the electron density on the nitrogen atoms, making protonation more difficult and preventing the formation of zwitterionic forms that contribute to the first protonation step. researchgate.net Consequently, compounds like 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one only undergo a single protonation. acs.orgnih.govresearchgate.netresearchgate.net
Effect of Substituents on the Basicity of this compound Derivatives
This table illustrates how different substituents at positions 2 and 5 affect the basicity and the number of protonation stages observed for the this compound core structure.
| Substituent | Position | Effect on Basicity | Number of Protonation Stages |
|---|---|---|---|
| -CH₃ (Methyl) | 2 | Increase | 2 |
| -C₂H₅ (Ethyl) | 2 | Increase | 2 |
| -NO₂ (Nitro) | 5 | Decrease | 1 |
Findings based on comparative studies of substituted derivatives. acs.orgnih.govresearchgate.net
UV spectroscopy is a primary tool for studying the protonation of this compound and its derivatives. acs.orgnih.gov The electronic spectra of the free bases and their corresponding protonated forms exhibit distinct characteristics.
The free base forms of this compound and its 2-alkyl derivatives show similar spectra, characterized by intense absorption maxima around 200–204 nm and 252–254 nm. acs.org Upon the first protonation in a moderately acidic medium, the main absorption peak at ~254 nm undergoes a hypsochromic shift (a shift to a shorter wavelength), moving to around 240–242 nm, accompanied by a decrease in the extinction coefficient. acs.org A further increase in acidity leads to the second protonation, causing a slight bathochromic shift (a shift to a longer wavelength) of the absorption maximum. researchgate.net
In contrast, nitro derivatives exhibit a shift of their absorption maxima to the long-wavelength range. acs.org
UV Absorption Maxima (λmax) for this compound Forms
This table shows the characteristic ultraviolet absorption peaks for the neutral (free base) and first protonated form of this compound.
| Form | Primary Absorption Peak (λmax) | Secondary Absorption Peak (λmax) |
|---|---|---|
| Free Base (Neutral) | 252–254 nm | 200–204 nm |
| Monoprotonated (BH⁺) | 240–242 nm | - |
Data obtained from UV spectroscopic analysis in varying concentrations of sulfuric acid. acs.org
To accurately analyze the protonation behavior of weak organic bases like this compound, various acidity functions are employed. acs.org These functions, such as H₀ (for nitroanilines), Hₐ (for amides), and Hᵣ, provide a scale for the acid strength of concentrated acid solutions beyond the standard pH scale. acs.orgresearchgate.net The applicability of a specific acidity function to a protonation event provides insight into the mechanism of protonation. researchgate.net For the first protonation of this compound, the data is well-described by the H₀ acidity function, which is consistent with the protonation occurring at a nitrogen atom. nih.gov
Oxidation and Reduction Reactions
Oxidation-reduction (redox) reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. youtube.com The pyrimidine ring is susceptible to both types of reactions.
Oxidation: One-electron oxidation of pyrimidine bases, which can be induced by strong one-electron oxidants like sulfate (B86663) radical anions (SO₄•⁻), generates radical cations. nih.gov In aqueous environments, these highly reactive intermediates can undergo further reactions. For instance, the cytosine radical cation can undergo hydration, followed by the addition of molecular oxygen and subsequent transformations to yield products like 5,6-dihydroxy-5,6-dihydro-2′-deoxycytidine. nih.gov While specific studies on this compound are limited, similar pathways involving the formation of radical cations and subsequent reactions with water or oxygen to form hydroxylated or peroxidized products are plausible.
Reduction: Reduction of the pyrimidine ring typically involves the addition of hydrogen atoms across its double bonds. This process decreases the oxidation state of the ring atoms. du.edu.egyoutube.com Catalytic hydrogenation or the use of chemical reducing agents can achieve this transformation, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine derivatives.
Substitution Reactions and Mechanism
The this compound ring can undergo substitution reactions, where an atom or group on the ring is replaced by another.
Electrophilic Substitution: The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, the hydroxyl groups at positions 4 and 6 are activating, directing electrophiles to the 5-position, which has the highest electron density. A key example is nitration. The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid results in the formation of 5,5-dinitro derivatives. researchgate.net
Nucleophilic Substitution: The hydroxyl groups of this compound are poor leaving groups. For nucleophilic substitution to occur at the 4- or 6-positions, these groups must first be converted into better leaving groups. A common strategy is the conversion of the dihydroxy compound into a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783). These halogenated pyrimidines are highly activated towards aromatic nucleophilic substitution (SₙAr). chemrxiv.org They can react with a variety of nucleophiles, such as amines, to selectively displace the chloride groups, yielding substituted aminopyrimidines. researchgate.net The reaction mechanism involves the formation of a Meisenheimer complex as a key intermediate. chemrxiv.org
Photochemical Transformations
Studies involving low-temperature matrix isolation have revealed that this compound undergoes significant transformations upon exposure to ultraviolet (UV) radiation. When monomers of this compound are trapped in inert gas matrices (such as Argon or Neon) and irradiated with UV light (in the range of 270-285 nm), the initially present oxo-hydroxy tautomer is converted into three distinct products: the dihydroxy tautomer, a Dewar isomer, and an open-ring ketene. researchgate.net
UV-Induced Tautomerization (Oxo-hydroxy to Dihydroxy)
One of the primary photochemical transformations observed for this compound is the UV-induced tautomerization from its more stable oxo-hydroxy form to the dihydroxy form. This process involves an intramolecular hydrogen-atom transfer. researchgate.net Theoretical studies on similar heterocyclic systems suggest that upon electronic excitation to the S1 (ππ) state, the molecule can access a conical intersection with a dissociative S2 (πσ) state, facilitating the hydrogen transfer and subsequent relaxation to the dihydroxy tautomer in its ground state. researchgate.net Interestingly, this phototautomerization is dependent on the matrix environment. While it occurs readily in argon and neon matrices, the conversion is suppressed in solid hydrogen matrices, suggesting that the matrix environment plays a crucial role in the dynamics of the hydrogen-atom transfer. researchgate.net
Photoisomerization to Dewar Isomers and Open-Ring Ketenes
In addition to tautomerization, UV irradiation of the oxo-hydroxy tautomer of this compound also leads to photoisomerization, yielding two other major products: a Dewar isomer and an open-ring ketene. researchgate.net The formation of Dewar isomers is a known photochemical reaction for various aromatic and heterocyclic compounds. nih.govmdpi.com This process involves the formation of a bicyclic structure with a highly strained cyclobutene ring. Theoretical calculations on analogous systems, such as 2,6-dimethylpyrazine, indicate that Dewar isomers can be formed from excited singlet states. mdpi.com
The formation of the open-ring ketene involves the cleavage of the pyrimidine ring. This type of photochemical ring-opening has been observed in related α-pyrone systems. researchgate.net In both argon and solid hydrogen matrices, the UV-excited oxo-hydroxy form of this compound is converted to both the Dewar isomer and the open-ring ketene. researchgate.net
The efficiency and pathways of these photochemical reactions are summarized in the table below based on findings from matrix isolation studies. researchgate.net
| Photochemical Product | Observed in Ar/Ne Matrix | Observed in H2 Matrix |
| Dihydroxy Tautomer | Yes | No |
| Dewar Isomer | Yes | Yes |
| Open-Ring Ketene | Yes | Yes |
Reactions with Oxidizing Radicals as DNA Base Models
Due to its structural similarity to pyrimidine bases found in DNA, this compound serves as a valuable model for studying the effects of oxidative damage. Oxidizing radicals, particularly the hydroxyl radical (•OH), are highly reactive species that can cause significant damage to DNA. nih.govnih.govresearcher.life The reaction of hydroxyl radicals with DNA bases can proceed via two main pathways: addition to the double bonds of the aromatic ring or abstraction of a hydrogen atom. researcher.life
In the context of pyrimidine bases, the main site for hydroxyl radical attack is the 5,6-double bond. nih.gov This can lead to the formation of various oxidized products. Furthermore, studies on guanine, another DNA base, have shown that hydroxyl radicals can abstract a hydrogen atom from the exocyclic amino group. researcher.life Density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms of hydroxyl radicals with DNA base pairs, revealing the energetic favorability of hydrogen abstraction from the NH2 group of guanine and adenine. researcher.life While specific experimental or computational studies on the reaction of this compound with oxidizing radicals are not extensively detailed in the provided search results, the general mechanisms observed for other pyrimidine and purine bases provide a strong basis for predicting its reactivity. It is expected that the electron-rich regions of the this compound ring would be susceptible to attack by electrophilic radicals like •OH.
Theoretical Studies on Reactivity (e.g., Localization Energies, Molecular Orbitals)
Theoretical and computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently used to investigate the electronic structure, stability of tautomers, and reactivity. nih.gov
Frontier Molecular Orbitals (FMOs): The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile. For instance, the HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy is related to its electron-accepting ability. Computational studies on related pyrimidine derivatives have utilized FMO analysis to predict reactive sites. nih.gov
Localization Energies and Molecular Orbitals: While canonical molecular orbitals are delocalized over the entire molecule, localized molecular orbitals (LMOs) can provide a more intuitive picture of chemical bonding and reactivity by partitioning the electron density into specific bonds or lone pairs. nih.govq-chem.com The concept of localization energy, which is the energy required to localize electrons, can be a useful indicator of reactivity at different sites within the molecule. While specific calculations of localization energies for this compound were not found, computational methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are well-suited for such investigations. nih.govnih.gov These calculations can reveal the most probable sites for electrophilic or nucleophilic attack by analyzing the electron density distribution and the energies of localized orbitals.
The table below summarizes key theoretical concepts and their application to understanding the reactivity of this compound.
| Theoretical Concept | Application to this compound Reactivity |
| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts the molecule's propensity for electron donation (nucleophilicity) and acceptance (electrophilicity), identifying potential sites for reaction. |
| Density Functional Theory (DFT) | Calculates molecular structure, stability of different tautomers, and electronic properties to provide a comprehensive understanding of reactivity. nih.gov |
| Localized Molecular Orbitals (LMOs) | Offers a more localized view of electron distribution, helping to identify specific bonds and lone pairs that are likely to participate in reactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |
Computational Chemistry and Modeling of 4,6 Dihydroxypyrimidine
Molecular Structure Simulations and Thermodynamic Properties
Computational simulations are instrumental in determining the three-dimensional structure and thermodynamic stability of 4,6-dihydroxypyrimidine. X-ray structure analysis has revealed that this compound can exist in two crystalline polymorphic forms: one molecular and the other ionic. acs.org In the molecular form, the compound exists as the oxo-hydroxy tautomer, while the ionic polymorph consists of both positively and negatively charged ions. acs.org
Studies have shown that this compound and its derivatives can form asymmetric dimers. acs.org For instance, a crystal labile product of the spontaneous dimerization of this compound has been identified. acs.org This structural information is vital for understanding its chemical behavior and reactivity.
Thermodynamic properties, such as specific heat capacities and standard molar heat capacities, have been measured for this compound and its derivatives. acs.org These properties are essential for understanding the compound's stability and energy characteristics under different conditions. Quantum chemical calculations have also been employed to investigate the thermochemical properties of related compounds, providing insights into their biological stabilities.
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Vibrational Spectra and Photochemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the vibrational spectra and photochemical behavior of this compound. These calculations help in the interpretation of experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy.
For derivatives like 2-amino-4,6-dihydroxypyrimidine (B16511), DFT computations at the B3LYP/6-311++G(d,p) level have been used to determine the equilibrium geometry, vibrational wavenumbers, and intensities. researchgate.net The detailed interpretation of the vibrational spectra is often aided by normal coordinate analysis (NCA) using a scaled quantum mechanical force field methodology. researchgate.net This approach provides a good correlation between observed and calculated vibrational frequencies. researchgate.net
The photochemical transformations of this compound have been studied by isolating monomers in low-temperature matrices and exposing them to UV radiation. researchgate.net These experiments, supported by DFT calculations, have identified the formation of various photoproducts, including the dihydroxy form, Dewar isomers, and open-ring ketenes. researchgate.netrsc.org The phototautomerization process, involving hydrogen-atom transfer, has been observed, where oxo tautomers convert into hydroxy tautomers upon UV excitation. researchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a this compound Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| OH Stretch | 3450 | 3465 |
| CH Stretch | 3080 | 3092 |
| C=O Stretch | 1680 | 1695 |
| Ring Stretch | 1550 | 1560 |
| OH Bend | 1420 | 1435 |
Note: Data is illustrative and based on typical findings in DFT studies of similar compounds.
In Silico Studies for Biological Activity Prediction and Mechanism of Action
In silico studies, which involve computer-based simulations, play a crucial role in predicting the biological activities of this compound derivatives and elucidating their mechanisms of action. These methods are particularly valuable in drug discovery for identifying potential therapeutic agents.
A notable application is the investigation of this compound diones as urease inhibitors. nih.govresearchgate.net A library of these compounds was synthesized and evaluated, with all showing activity against urease. nih.govresearchgate.net In silico docking studies were performed to understand the binding interactions of these compounds with the active site of the urease enzyme. nih.govresearchgate.net A good correlation was observed between the experimental inhibitory activities and the docking scores, validating the computational model. nih.govresearchgate.net The mechanism of inhibition for some of the most active compounds was identified as mixed-type or non-competitive. nih.govresearchgate.net
Furthermore, derivatives of 5,6-dihydroxypyrimidine-4-carboxamides have been identified as potent inhibitors of the HIV-integrase catalyzed strand transfer process. researchgate.netacs.org Structural modifications were guided by computational models to optimize potency and pharmacokinetic profiles. researchgate.netacs.org These in silico approaches accelerate the identification of lead compounds for further development. researchgate.net
Molecular Dynamics Simulations for Ligand Binding and Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound derivatives and their biological targets at an atomic level. mdpi.com These simulations can elucidate the binding pathways, conformational changes, and stability of ligand-receptor complexes. acs.orgbiorxiv.org
MD simulations have been employed to study the binding of various ligands to their receptors, including G-protein-coupled receptors and enzymes like cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov For instance, in the context of CDK inhibitors, MD simulations have been used to analyze the structure-activity relationships of 4-substituted N-phenylpyrimidin-2-amine derivatives. nih.govnih.gov These studies help in understanding the critical interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity and selectivity of the inhibitors. nih.govresearchgate.net
The stability of the ligand-protein interaction can be assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) derived from MD trajectories. researchgate.net Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can further quantify the strength of the interaction. researchgate.net These computational techniques are invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their efficacy and specificity. frontiersin.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4,6-dihydroxypyrimidine |
| This compound diones |
| Thiourea (B124793) |
| Acetohydroxamic acid |
| 5,6-dihydroxypyrimidine-4-carboxamides |
| N-methyl-4-hydroxypyrimidinone-carboxamides |
| 4,6-di(2-furyl)pyrimidine |
| Pentacene |
| tris(8-hydroxyquinolinato)aluminum |
| 2-Ethoxy-4,6-dihydroxypyrimidine (B1589393) |
| 2-ethoxy-4,6-dichloropyrimidine |
| 2-ethoxy-4,6-difluoropyrimidine |
| Diethyl malonate |
| 2-methyl-4,6-dihydroxypyrimidine |
| 1,3-cyclohexadiene |
| 1,3,5-hexatriene |
| 2-chloromalonaldehyde |
| Thioacetamide |
| 1-methyl-2(1H)-pyrimidinone |
| 1-methylcytosine |
| 4,6-dimethyl-α-pyrone |
| Dewar form |
| 4-methoxy-6-methyl-α-pyrones |
| 4-hydroxy-6-methyl-α-pyrones |
| 4-oxopyrimidine |
| 6-hydroxy-4-oxopyrimidine |
| Uracil (B121893) |
| 2,4-dihydroxypyrimidine |
| 2,5-dihydroxypyrimidine |
| 4-hydroxypyrimidine (B43898) |
| 2-hydroxypyrimidine |
| 4(3H)-pyrimidone |
| 2(1H)-pyrimidone |
| 5-hydroxypyrimidine |
| pyrimidine (B1678525) N-oxide |
| 6-hydroxy-2-methylpyrimidine-4(3H)-one |
| Barbituric acid |
| 6-hydroxy-2-ethylpyrimidine-4(3H)-one |
| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one |
| 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one |
| 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine |
| 4,6-dichloropyrimidine (B16783) |
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |
| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |
| Urea (B33335) |
| 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide |
| N-benzyl-5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxamide |
| 2-[2-(dimethylamino)propan-2-yl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine |
| 4,6-dichloropyrimidine |
| N-Boc piperazine |
| 1,1-diamino-2-R-2-nitroethylene |
| 1,1-diamino-2,2-dinitro-ethylene |
| 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine |
| 2-amino-4,6-dimethylpyrimidine |
| 2-amino-4-hydroxy-6-methylpyrimidine |
| 2-amino-4-methoxy-6-methylpyrimidine |
| 2-amino-5-bromo-6-methyl-4-pyrimidinol |
| Lorazepam |
| Temazepam |
| Oxazepam |
| Tiotropium |
| Arecoline |
| Acetylcholine |
Applications of 4,6 Dihydroxypyrimidine in Advanced Materials and Catalysis
Applications in Material Science
The incorporation of 4,6-dihydroxypyrimidine and its derivatives into polymeric structures has been explored as a strategy to enhance the performance of materials. The presence of the pyrimidine (B1678525) ring can impart desirable characteristics such as improved thermal stability and specific chemical functionalities.
Research has demonstrated the use of dihydroxypyrimidine derivatives in the synthesis of novel polymers, particularly polyurethanes. For instance, a series of polyetherurethanes have been synthesized by employing a derivative, 2,4-dihydroxy-6-methylpyrimidine, as a chain extender. This process involves a two-step synthesis, beginning with the formation of a polyurethane prepolymer, which is then extended with the dihydroxypyrimidine derivative acs.org.
The inclusion of the pyrimidine structure into the main chain of the polyurethane influences the polymer's properties acs.org. The heterocyclic rings introduced into the hard segments of the polyurethane backbone can lead to the development of materials with unique characteristics. While the direct application of this compound in coatings is not extensively documented in the reviewed literature, its derivatives have been incorporated into polyurethane coating formulations to create functional coatings with properties such as antifungal and insecticidal activity digitellinc.com.
A significant advantage of incorporating heterocyclic structures like the pyrimidine ring into polymer backbones is the potential for enhanced thermal stability. In the case of the polyetherurethanes synthesized with 2,4-dihydroxy-6-methylpyrimidine, an improvement in thermal properties was observed. Thermogravimetric analysis (TGA) indicated that a 5% weight loss for these polymers occurred in the temperature range of 250 to 340°C, suggesting a higher thermal stability compared to similar polyurethanes without the pyrimidine moiety acs.org. The inherent stability of the aromatic pyrimidine ring contributes to this enhanced thermal resistance.
The chemical resistance of polymers is a critical property for many applications. While specific studies detailing the enhancement of chemical resistance in polymers by the direct addition of this compound are limited, the stable nature of the pyrimidine ring suggests a potential for improved resistance to chemical attack. Polyurethane coatings based on dihydropyridine (B1217469) derivatives have shown excellent chemical resistance, with the exception of alkali resistance digitellinc.com. The cross-linked network structure of such thermosetting polymers, in general, contributes to their chemical inertness youtube.com.
Below is a data table summarizing the thermal stability of polyurethanes modified with a dihydroxypyrimidine derivative.
| Polymer Composition | 5% Weight Loss Temperature (°C) | Reference |
| Polyetherurethane with 2,4-dihydroxy-6-methylpyrimidine | 250 - 340 | acs.org |
Role in Supramolecular Chemistry
The structure of this compound allows for its participation in various non-covalent interactions, which are the foundation of supramolecular chemistry. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (nitrogen atoms in the pyrimidine ring) facilitates the formation of intricate hydrogen-bonding networks.
Studies have shown that this compound can exist in different tautomeric forms and can form dimers. The existence of zwitterionic forms of its derivatives has been linked to their asymmetric dimerization researchgate.net. A labile crystalline product of the spontaneous dimerization of this compound has been identified as 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. This dimer can revert to the monomeric form when dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) researchgate.net. X-ray structure analysis has revealed that this compound can exist in two polymorphic forms in the crystalline state: a molecular form and an ionic polymorph where molecules are differentiated into positive and negative ions researchgate.net. These characteristics highlight its potential in crystal engineering and the design of self-assembling molecular systems.
Catalytic Applications (e.g., Organocatalysis involving pyrimidine scaffolds)
While direct catalytic applications of this compound itself are not extensively reported, the broader class of pyrimidine derivatives and scaffolds has been a subject of interest in catalysis. The pyrimidine core, with its nitrogen atoms, can act as a Lewis base or participate in hydrogen bonding, which are key functionalities in organocatalysis.
Various catalyzed methods have been developed for the synthesis of pyrimidine derivatives, employing Lewis acids, iron catalysts, and copper catalysts acs.orgmdpi.com. These methods often involve the cyclization of precursors to form the pyrimidine ring. The pyrimidine scaffold is also a key component in many biologically active molecules and has been investigated for its role in inhibiting protein kinases nih.gov.
In the context of organocatalysis, which utilizes small organic molecules as catalysts, the structural features of this compound suggest its potential. The hydroxyl groups and the nitrogen atoms of the pyrimidine ring could potentially act as catalytic sites. For example, the Biginelli reaction, a well-known multi-component reaction for the synthesis of dihydropyrimidinones, can be catalyzed by various organocatalysts. Although this compound is not typically used as a catalyst in this reaction, the principles of organocatalysis suggest that molecules with similar functional groups could exhibit catalytic activity. Further research is needed to explore the direct catalytic potential of this compound and its derivatives in organocatalytic transformations.
Biological and Medicinal Chemistry Research of 4,6 Dihydroxypyrimidine and Its Derivatives
Antimicrobial Properties
Derivatives of 4,6-dihydroxypyrimidine have been the subject of research for their potential as broad-spectrum antimicrobial agents. acs.org Notably, the incorporation of hydroxyl groups into the pyrimidine (B1678525) ring is believed to enhance biological activity. acs.org A series of novel this compound hydrazones were designed and synthesized, demonstrating a broader antimicrobial spectrum compared to their 4-aminopyrimidine (B60600) counterparts. acs.org
Antifungal Activity
Research has shown that this compound derivatives possess significant antifungal properties. In one study, newly synthesized this compound hydrazones were tested against 15 different phytopathogenic fungi. acs.orgacs.org Many of these compounds exhibited strong inhibitory effects, with one particular derivative, IV-C9, showing over 80% control against 11 of the tested fungi at a concentration of 50 µg/mL. acs.orgacs.org The substitution of an amino pyrimidine ring with a this compound ring was found to augment the antifungal spectrum of the compounds. acs.org For instance, while compound IV-C9 was less effective against Monilinia fructigena compared to a related compound, it showed a much broader range of activity, particularly against Fusarium acuminatum, Colletotrichum capsici, and Sclerotium rolfsii. acs.org
In vivo testing confirmed the protective capabilities of these compounds. At a concentration of 200 µg/mL, compound IV-C9 demonstrated a 94% protective activity against Monilinia fructigena, which was superior to the commercial fungicide chlorothalonil (B1668833) (79%). acs.org
Table 1: In Vitro Antifungal Activity of this compound Hydrazone (IV-C9)
| Fungal Species | Inhibition Rate at 50 µg/mL | EC₅₀ (µg/mL) |
|---|---|---|
| Fusarium acuminatum | >80% | 1.13 |
| Colletotrichum capsici | >80% | 1.96 |
| Monilinia fructigena | >80% | 0.28 |
| Sclerotium rolfsii | >80% | 0.94 |
| Botrytis cinerea | >80% | 3.25 |
| Alternaria solani | >80% | 4.67 |
| Cercospora arachidicola | >80% | 2.51 |
| Fusarium graminearum | >80% | 5.82 |
| Phytophthora infestans | >80% | 6.13 |
| Rhizoctonia solani | >80% | 7.24 |
Data sourced from a study on novel this compound hydrazones. acs.orgacs.org
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been investigated. The same series of this compound hydrazones was evaluated for inhibitory activity against five bacterial species. acs.org The lead compound, IV-C9, exhibited greater than 85% control against all five tested bacteria at a concentration of 50 µg/mL. acs.orgacs.org In vivo tests at 200 µg/mL showed that compound IV-C9 had a protective activity of 58% against Xanthomonas oryzae pv. oryzae, significantly outperforming the commercial agent thiodiazole copper (31%). acs.org Other studies have also synthesized 4,6-disubstituted pyrimidine derivatives and reported varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: In Vitro Antibacterial Activity of this compound Hydrazone (IV-C9)
| Bacterial Species | Inhibition Rate at 50 µg/mL | EC₅₀ (µg/mL) |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | >85% | 1.95 |
| Xanthomonas oryzae pv. oryzicola | >85% | 2.17 |
| Pseudomonas syringae pv. actinidiae | >85% | 3.54 |
| Ralstonia solanacearum | >85% | 4.16 |
Data sourced from a study on novel this compound hydrazones. acs.orgacs.org
Antialgal Activity (e.g., against Cyanobacteria)
Derivatives of this compound have demonstrated potent activity against cyanobacteria. acs.org Compound IV-C9, a this compound hydrazone, was tested against Microcystis aeruginosa and Synechocystis sp. PCC6803. acs.org It showed exceptional efficacy, with EC₅₀ values of 0.30 and 0.82 µg/mL, respectively. acs.org This potency was found to be 5.8- and 3.6-fold greater than the commercial algicide prometryne and comparable to copper sulfate (B86663). acs.org The presence of hydroxyl groups on the pyrimidine ring was confirmed to be crucial for this high level of activity. acs.org
Mechanisms of Antimicrobial Action (e.g., Oxidative Damage, Electrolyte Leakage)
The antimicrobial mechanism of this compound derivatives appears to be multifaceted. acs.org Studies on the hydrazone derivative IV-C9 suggest that it functions by inducing oxidative damage in pathogenic bacteria. acs.org This oxidative stress affects the morphology of the bacterial cells and leads to significant leakage of intracellular components, including electrolytes and proteins. acs.org The damage to the cell membrane is a key aspect of its bactericidal effect. acs.orgnih.govmdpi.com This mechanism, involving the generation of reactive oxygen species (ROS) and subsequent membrane damage, is a known pathway for antimicrobial action in various compounds. mdpi.comacs.org
Antiviral Properties
The pyrimidine scaffold is a well-established core in the development of antiviral agents. nih.govresearchgate.net Derivatives of this compound have been explored for their potential to combat various viral infections.
Inhibition of Viral Replication (e.g., Herpes, Picorna, Pox viruses)
Research into the antiviral applications of pyrimidine analogues has included activity against herpes simplex virus (HSV). nih.govnih.gov For instance, certain (E,E)-4,6-bis(styryl)-pyrimidine derivatives, when modified with guanidine (B92328), have shown potential as inhibitors of HSV. nih.gov One such derivative was found to target both the viral glycoprotein (B1211001) B (gB) and cellular PI3K/Akt signaling pathways, which are crucial for viral replication. nih.gov While many pyrimidine derivatives have been synthesized and tested, the specific contribution of the 4,6-dihydroxy substitution pattern to broad-spectrum antiviral efficacy against viruses like picorna and pox viruses is an area of ongoing investigation. nih.govresearchgate.net
Interference with Viral Protein Assembly
Derivatives of this compound have been identified as potential antiviral agents through a mechanism that involves disrupting the formation of new viral particles. Research indicates that certain derivatives, such as 4,6-dichloropyrimidine (B16783), can prevent the maturation of viruses by interfering with the assembly of viral proteins. This inhibition of the assembly process is a crucial step in halting viral replication and propagation.
Anticancer Activity
The pyrimidine scaffold, including that of this compound, is a cornerstone in the development of anticancer agents. encyclopedia.pubresearchgate.net Derivatives of this compound have demonstrated significant potential in oncology research through various mechanisms, including the direct inhibition of cancer cell proliferation and the targeting of enzymes essential for cell division. researchgate.net
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. nih.gov For instance, novel series of 4-aminopyrazolo[3,4-d]pyrimidine and N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea derivatives have shown substantial growth inhibitory activity. nih.govnih.gov Studies have reported IC₅₀ values in the low micromolar range, indicating high potency against cell lines from leukemia, renal, lung, breast, and prostate cancers. nih.gov
One study revealed that a 4-aminopyrazolo[3,4-d]pyrimidine derivative, compound 12c , was particularly effective against the UO-31 renal cancer cell line with an IC₅₀ value of 0.87 μM. nih.gov In another study, the N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea derivative L14e showed potent anti-proliferative activity against the A549 non-small cell lung cancer cell line with an IC₅₀ of 0.67 μM. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives on Cancer Cell Lines
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (μM) |
| 12c | 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 nih.gov |
| 12f | 4-Aminopyrazolo[3,4-d]pyrimidine | HL-60(TB) (Leukemia) | 1.41 nih.gov |
| L14e | N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea | A549 (Lung) | 0.67 nih.gov |
| 131 | Fused 1,4-benzodioxane (B1196944) pyrimidine | HepG2 (Liver) | 0.11 ± 0.02 mdpi.com |
| 131 | Fused 1,4-benzodioxane pyrimidine | U937 (Lymphoma) | 0.07 ± 0.01 mdpi.com |
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit proteins and enzymes that are critical for the cell cycle and division. researchgate.net Research has identified several key enzymatic targets. For example, certain pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDK), such as CDK4/6, which are fundamental regulators of cell cycle progression. mdpi.com
Furthermore, studies on N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea derivatives have shown that these compounds can inhibit thymidylate synthase (TS) and Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov TS is a central enzyme in the synthesis of pyrimidine nucleotides, a process essential for DNA replication and repair, making it a well-established target for cancer therapy. nih.gov
Dihydrofolate reductase (DHFR) is another critical enzyme in nucleotide biosynthesis, and its inhibition is a proven strategy in cancer chemotherapy. researchgate.netacs.org Derivatives of pyrimidine are known to act as DHFR inhibitors. researchgate.net Specifically, 5-substituted chloropyrimidines, which are derived from this compound, exhibit activity against DHFR.
A study focused on designing dual inhibitors for both thymidylate synthase and DHFR led to the synthesis of a classical antifolate based on a pyrrolo[3,2-d]pyrimidine scaffold. This compound proved to be a potent inhibitor of human DHFR. acs.org
Table 2: DHFR Inhibition by a this compound-based Derivative
| Compound | Derivative Class | Target Enzyme | IC₅₀ (nM) |
| 4 | N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid | Human DHFR | 120 acs.org |
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine derivatives have demonstrated a range of anti-inflammatory and immunomodulatory properties. researchgate.net These effects are often achieved by inhibiting the production of key inflammatory mediators. nih.gov
Research into the anti-inflammatory potential of this compound derivatives has focused on their ability to suppress the production of nitric oxide (NO) in immune-activated cells. researchgate.netnih.gov A key study investigated a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidine (B145751) analogs. nih.gov
The results were notable: the 2-amino-4,6-dihydroxypyrimidine (B16511) compounds themselves were found to be inactive, showing no inhibition of NO production. nih.gov However, their chlorinated derivatives, the 2-amino-4,6-dichloropyrimidines, were effective inhibitors of immune-activated NO production. researchgate.netnih.gov This highlights that while this compound serves as a precursor, chemical modification is necessary for this specific anti-inflammatory activity. nih.govnih.gov The most potent compound in the series, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of 2 µM. nih.gov
Table 3: Inhibition of Nitric Oxide Production by 2-Amino-4,6-dichloropyrimidine Derivatives
| Compound | IC₅₀ (µM) |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 nih.gov |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | 9 - 36 nih.gov |
| 2-Amino-4,6-dihydroxypyrimidine counterparts | > 100 (inactive) nih.gov |
Enzyme Inhibition Studies
The unique chemical structure of this compound serves as a scaffold for developing potent inhibitors of various enzymes, which are crucial targets in therapeutic research.
Derivatives of this compound have been identified as significant inhibitors of urease, an enzyme implicated in diseases caused by ureolytic bacteria. nih.govresearchgate.net A study involving a library of 35 synthesized this compound diones demonstrated that all compounds exhibited urease inhibitory activity, with IC₅₀ values ranging from 22.6 ± 1.14 µM to 117.4 ± 0.73 µM, comparable to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.2 ± 1.3 µM). researchgate.netnih.gov
Kinetic studies were performed on the most potent compounds to elucidate their mechanism of inhibition. nih.gov These investigations revealed that the inhibition mechanism varies among the derivatives. Several compounds were identified as mixed-type inhibitors, while others acted as non-competitive inhibitors. researchgate.netnih.gov The dissociation constants (Kᵢ) for the mixed-type inhibitors were found to be in the range of 7.91 ± 0.024 to 13.03 ± 0.013 µM. nih.gov For the non-competitive inhibitors, the Kᵢ values ranged from 9.28 ± 0.019 to 13.05 ± 0.023 µM. researchgate.netnih.gov
These findings highlight that the this compound scaffold is a promising lead structure for developing new urease inhibitors. nih.gov The structure-activity relationship studies indicate that modifications on the pyrimidine ring significantly influence the inhibitory potency and mechanism. researchgate.netnih.gov
Biochemical Research and Metabolic Studies
Enzyme Activity Modulation
Derivatives of this compound have been identified as potent modulators of various enzymes, a characteristic that underpins many of their therapeutic applications.
One of the most significant targets is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. frontiersin.orgmdpi.com This pathway is essential for the production of DNA and RNA, and its inhibition can halt cell proliferation. mdpi.comresearchgate.net Certain pyrimidone derivatives have shown high inhibitory activity against Plasmodium falciparum DHODH (PfDHODH) with IC50 values as low as 23 nM, demonstrating over 400-fold selectivity compared to human DHODH (hDHODH). mdpi.com Similarly, natural compounds like ascofuranone (B1665194) and its derivatives are potent inhibitors of hDHODH, with some derivatives exhibiting IC50 values in the low nanomolar range (4.2-6.4 nM). frontiersin.org These inhibitors typically bind to the ubiquinone binding site of the enzyme. frontiersin.org The inhibition of DHODH is a promising strategy for developing treatments for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for infectious diseases like malaria. frontiersin.orgmdpi.commedchemexpress.com
Beyond DHODH, this compound derivatives have been investigated as inhibitors of other enzymes:
Urease: A library of this compound diones demonstrated significant urease inhibitory activity, with IC50 values ranging from 22.6 to 117.4 µM. researchgate.net Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors. researchgate.net This line of research is relevant for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.net
Nitric Oxide (NO) Synthase: While 2-amino-4,6-dihydroxypyrimidine itself lacks inhibitory activity, its dichlorinated derivatives, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, are potent inhibitors of immune-activated nitric oxide production, with IC50 values as low as 2 µM. researchgate.net
Orotate Phosphoribosyltransferase (OPRTase): this compound has been identified as a potent inhibitor of mouse liver OPRTase, an enzyme also involved in the pyrimidine synthesis pathway. nih.gov
Cyclooxygenase (COX): Certain derivatives have been shown to inhibit COX enzymes, which are central to inflammation pathways. rsc.org
| Enzyme Target | Derivative Class | Reported Activity (IC50) | Potential Application | Reference |
|---|---|---|---|---|
| Dihydroorotate Dehydrogenase (PfDHODH) | Pyrimidone derivatives | 23 nM | Antimalarial | mdpi.com |
| Dihydroorotate Dehydrogenase (hDHODH) | Ascofuranone derivatives | 4.2 - 6.4 nM | Anticancer | frontiersin.org |
| Urease | This compound diones | 22.6 - 117.4 µM | Antibacterial (H. pylori) | researchgate.net |
| Nitric Oxide (NO) Synthase | 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 µM | Anti-inflammatory | researchgate.net |
| Orotate Phosphoribosyltransferase (OPRTase) | This compound | Potent inhibitor | Metabolic modulation | nih.gov |
Insights into Genetic Processes and Therapeutic Targets
The ability of this compound derivatives to modulate key enzymes provides direct insights into genetic processes and highlights their potential as therapeutic agents. By targeting enzymes in the pyrimidine biosynthesis pathway, these compounds interfere with the fundamental processes of DNA and RNA synthesis. mdpi.com This interference can induce cell cycle arrest and apoptosis, making these compounds valuable for anticancer research. researchgate.net
The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry because its derivatives can interact with a wide range of biological targets. researchgate.netresearchgate.net Research has shown that these compounds are not only useful for their anticancer properties but also exhibit antiviral, antifungal, and anti-inflammatory activities. chemimpex.comresearchgate.net For example, derivatives of this compound have been identified as inhibitors of the human immunodeficiency virus (HIV) integrase, an enzyme essential for viral replication. researchgate.net
Furthermore, the study of these molecules contributes to understanding nucleic acid metabolism. chemimpex.com The structural similarity of some derivatives to natural pyrimidine bases like uracil (B121893) and thymine (B56734) allows them to act as antimetabolites, further disrupting genetic processes. researchgate.net This mimicry is a cornerstone of their application in developing antiviral and anticancer therapies. chemimpex.com
Development as Precursors for Bioactive Molecules
This compound is a versatile and economically important chemical intermediate used in the synthesis of a wide range of bioactive molecules. patsnap.comgoogle.comlanxingroups.com Its hydroxyl groups can be readily converted to other functional groups, most notably chlorine atoms, creating highly reactive intermediates like 4,6-dichloropyrimidine. google.com This reactivity is harnessed to produce pharmaceuticals and agrochemicals. patsnap.comgithub.com
Sulfonamide Synthesis
The pyrimidine core is integral to the structure of several sulfonamide drugs (sulfa drugs). This compound and its amino-substituted analog, 2-amino-4,6-dihydroxypyrimidine, are key precursors in the production of these antimicrobial agents. patsnap.comlanxingroups.comchemicalbook.comjackchem.com For instance, this compound is used as an intermediate in the synthesis of sulfametoxin (also known as sulfamethoxydiazine), a long-acting sulfonamide. lanxingroups.comtdchem.com The synthesis typically involves the condensation of a substituted aminopyrimidine with a sulfonyl chloride. The use of this compound derivatives allows for the creation of a diverse range of sulfonamides with varied antibacterial spectra and pharmacokinetic properties.
Herbicides and Fungicides
In agriculture, this compound derivatives are crucial building blocks for a variety of pesticides. jackchem.comgithub.com After conversion to 4,6-dichloropyrimidine, the scaffold is used to create potent fungicides and herbicides. google.com
Fungicides: The strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi, often incorporates a pyrimidine ring. nih.gov Azoxystrobin, a broad-spectrum fungicide, is synthesized using a 4,6-dichloropyrimidine intermediate derived from this compound. patsnap.comnih.gov Similarly, 5-fluoro-4,6-dihydroxypyrimidine is a key intermediate for the fungicide Fluoxastrobin.
Herbicides: The sulfonylurea herbicides, known for their high efficacy at low application rates, frequently feature a pyrimidine or triazine heterocycle. mdpi.comnyxxb.cnacs.org These compounds act by inhibiting acetolactate synthase, an enzyme essential for amino acid synthesis in plants. acs.org Derivatives of this compound are used to synthesize the heterocyclic portion of these herbicides, such as Nicosulfuron. mdpi.comacs.org
| Agrochemical Class | Example Product | Precursor | Mechanism of Action | Reference |
|---|---|---|---|---|
| Fungicide (Strobilurin) | Azoxystrobin | 4,6-Dichloropyrimidine | Inhibits mitochondrial respiration | patsnap.comnih.gov |
| Fungicide | Fluoxastrobin | 5-Fluoro-4,6-dihydroxypyrimidine | Not specified | |
| Herbicide (Sulfonylurea) | Nicosulfuron | Substituted pyrimidine | Inhibits acetolactate synthase | acs.org |
| Herbicide (Sulfonylurea) | Chlorsulfuron Derivatives | Substituted pyrimidine | Inhibits acetolactate synthase | mdpi.comnih.gov |
Analogs of Uracil and Thymine
The structural resemblance of the this compound core to the natural nucleic acid bases uracil and thymine makes it an excellent starting point for the synthesis of nucleoside and non-nucleoside analogs. chemimpex.comresearchgate.net These analogs are designed to interfere with viral or cellular replication by acting as antimetabolites. chemimpex.comlookchem.com Researchers have utilized 2-amino-4,6-dihydroxypyrimidine and the parent compound to synthesize novel nucleoside analogs for antiviral research. chemimpex.comrsc.org By modifying the core structure and attaching various side chains, chemists can create compounds that mimic natural nucleosides, thereby inhibiting key enzymes like viral polymerases or reverse transcriptases. This approach has been instrumental in the development of antiviral agents against viruses such as herpes simplex virus (HSV) and HIV.
Analytical and Characterization Methodologies
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Quantitative Analysis
Chromatographic methods are fundamental in assessing the purity of 4,6-Dihydroxypyrimidine and in its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for this purpose.
LC-MS is frequently employed to monitor chemical transformations and to verify the purity of synthesized this compound, with studies confirming purities higher than 98%. nih.gov This technique is also sensitive enough to detect and monitor the slow formation of dimers when this compound is dissolved in aqueous solutions. acs.orgresearchgate.net For instance, in an aqueous solution at room temperature, dimer formation can be tracked by LC-MS, reaching an equilibrium content of 4% over 2-3 days. acs.org In acidic environments, such as buffer solutions or trifluoroacetic acid, dimerization is suppressed but still detectable by LC-MS. acs.org
HPLC analysis is also utilized for quantitative assessment in reaction mixtures. For example, in the synthesis of 4,6-dichloropyrimidine (B16783) from this compound, HPLC has been used to determine the remaining unreacted starting material, with contents as low as 0.5% being reported. google.com
Table 1: Application of Chromatographic Techniques for this compound Analysis
| Technique | Application | Sample Finding | Reference |
|---|---|---|---|
| LC-MS | Purity Assessment | Confirmed purity of >98% for synthesized samples. | nih.gov |
| Monitoring Reactions | Used to control for possible chemical transformations and dimerization. | acs.orgsemanticscholar.org |
| HPLC | Quantitative Analysis | Measured residual this compound content (0.5-0.7%) in reaction mixtures. | google.com |
Spectroscopic Techniques (UV, IR, NMR) for Structural Confirmation and Basicity Studies
Spectroscopy provides invaluable information regarding the molecular structure and electronic properties of this compound.
UV Spectroscopy is the primary method for studying the protonation and basicity of this compound and its derivatives. nih.govacs.org The electronic spectra of the free base and its protonated forms are analyzed, typically in sulfuric acid media of varying concentrations. acs.orgacs.org In its neutral form, this compound exhibits intense absorption maxima at approximately 200–204 nm and 252–254 nm. acs.org Studies have shown that in an acid medium (0.1–99.5% H₂SO₄), this compound undergoes two protonation stages. acs.orgresearchgate.netacs.org This is a key finding in understanding its acid-base properties. nih.gov
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy are essential for structural elucidation. Early studies based on IR spectroscopy suggested that in the solid state, the compound exists in the lactam–lactim and dilactam forms. acs.org More recent work combining IR, ¹H NMR, and LC-MS data indicates that the solid compound is predominantly in the lactam–lactim tautomeric form. nih.gov ¹H NMR spectroscopy data, particularly in aqueous solutions, has also led to suggestions that zwitterionic forms are significant. acs.org A typical ¹H NMR spectrum is run at 400 MHz in a solvent like DMSO-d₆. chemicalbook.com
Table 2: Spectroscopic Data for this compound
| Technique | Solvent/Medium | Observation | Application | Reference |
|---|---|---|---|---|
| UV Spectroscopy | Aqueous/H₂SO₄ | Absorption maxima at 200-204 nm & 252-254 nm. | Basicity Studies, Protonation Analysis | acs.org |
| IR Spectroscopy | Solid State | Suggests existence in lactam-lactim form. | Structural Confirmation | nih.govacs.org |
| ¹H NMR | DMSO-d₆ | Provides proton chemical shift data. | Structural Confirmation | acs.orgchemicalbook.com |
X-ray Structure Analysis for Crystalline Polymorphic Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of its physicochemical properties. X-ray structure analysis is the definitive method for identifying and characterizing these different polymorphic forms. cambrex.com
Research by Katrusiak and Katrusiak using X-ray structure analysis revealed that this compound exists in two distinct crystalline polymorphic forms. nih.govacs.orgresearchgate.netsemanticscholar.org
Molecular Form : In this polymorph, the molecules exist in the neutral lactam-lactim tautomeric form. acs.orgsemanticscholar.org
Ionic Form : This polymorph is characterized by molecules that are differentiated into positive and negative ions, indicating a zwitterionic nature in the solid state. acs.orgsemanticscholar.org
The existence of these two polymorphs highlights the complex tautomeric and acid-base behavior of this compound, which is also suggested by spectroscopic studies. acs.org The ability to isolate a specific, stable polymorph is vital for consistency in scientific applications. cambrex.com
Future Directions and Emerging Research Areas
Exploration of Novel Derivatization Pathways for Enhanced Bioactivity
The inherent reactivity of the 4,6-dihydroxypyrimidine core allows for a multitude of derivatization strategies aimed at enhancing its biological activity. A primary and effective pathway involves the conversion of the dihydroxy form into 4,6-dichloropyrimidine (B16783). This transformation is a crucial step as it introduces reactive sites that are amenable to a variety of substitution reactions, thereby enabling the synthesis of a diverse library of derivatives. wipo.intgoogle.com The chlorine atoms can be readily displaced by nucleophiles such as amines, alcohols, and thiols, allowing for the introduction of a wide range of functional groups at these positions.
Furthermore, the C-2 and C-5 positions of the pyrimidine (B1678525) ring offer additional sites for modification. Strategic substitution at these positions can significantly influence the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets. The exploration of structure-activity relationships (SAR) is a key aspect of this research, providing insights into how different substituents at various positions on the pyrimidine ring affect its biological efficacy. nih.govresearchgate.net By systematically altering these substituents, researchers can fine-tune the pharmacological profile of the compounds to optimize their therapeutic potential. nih.gov
Advanced Computational Approaches for Drug Design and Mechanism Prediction
The integration of computational tools has revolutionized the field of drug discovery, and the development of this compound-based therapeutics is no exception. youtube.com In silico methods are now routinely employed to accelerate the identification and optimization of lead compounds. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are instrumental in predicting the binding affinity of novel derivatives to their biological targets and in elucidating their mechanism of action at a molecular level. researchgate.netresearchgate.net
These computational approaches allow for the virtual screening of large libraries of this compound analogues, prioritizing the synthesis of compounds with the highest predicted activity. youtube.com This not only saves time and resources but also provides a rational basis for the design of more potent and selective inhibitors. For instance, molecular docking studies can reveal the key interactions between a this compound derivative and the active site of a target protein, guiding further structural modifications to enhance binding. researchgate.netresearchgate.net
Sustainable Synthesis and Green Chemistry for this compound Production
In recent years, there has been a significant shift towards the adoption of sustainable and environmentally friendly synthetic methodologies in chemical manufacturing. researchgate.net The production of this compound is an area where green chemistry principles are being actively applied to minimize the environmental impact of traditional synthetic routes. researchgate.net Researchers are exploring the use of greener solvents, catalysts, and reaction conditions to develop more eco-friendly processes.
Investigation of this compound in Niche Biomedical Applications
Beyond its traditional role as a scaffold for drug development, this compound is being explored for a range of niche biomedical applications. One such area is the development of advanced biosensors for the detection of various analytes. The unique electronic and structural properties of the pyrimidine ring make it an attractive platform for the design of sensitive and selective sensing elements. nih.gov These biosensors can be engineered to detect specific biomolecules or toxins, with potential applications in medical diagnostics and environmental monitoring. researchgate.netmdpi.com
Another emerging application is in the field of bioimaging. By conjugating this compound with fluorescent dyes, such as BODIPY, researchers can create probes for visualizing biological processes in real-time. nih.govmdpi.com These imaging agents can be designed to target specific cells or tissues, providing valuable insights into disease mechanisms and aiding in the development of new diagnostic tools. nih.govnih.gov
Role in Chemical Biology Tools and Probes
The versatility of the this compound scaffold also lends itself to the development of sophisticated chemical biology tools and probes. youtube.com These tools are designed to interrogate complex biological systems and can be used to identify new drug targets, validate existing ones, and elucidate the mechanisms of action of bioactive compounds. pageplace.de For example, photoaffinity labeling probes incorporating a this compound core can be used to covalently label and identify the protein targets of a particular drug candidate. unimi.it
Furthermore, the development of bifunctional probes, which combine a targeting moiety with a reporter group, allows for the visualization and tracking of biological molecules within their native environment. nih.gov The ability to modify the this compound structure at multiple positions provides a high degree of control over the properties of these probes, enabling the design of highly specific and efficient tools for chemical biology research. nih.govyoutube.com
Q & A
Basic: What are the optimal synthetic routes for 4,6-Dihydroxypyrimidine (DHP) in laboratory settings?
Methodological Answer:
The most efficient synthesis involves cyclocondensation of dimethyl malonate and formamide under alkaline conditions. A molar ratio of 1:4:4 (dimethyl malonate:formamide:sodium methoxide) at 60°C for 2 hours yields ~90% DHP . Post-reaction, crystallization occurs after cooling to 20°C, followed by filtration and ethanol washing to isolate the product . Ensure anhydrous conditions to avoid side reactions.
Basic: How can solubility challenges of DHP in organic solvents be addressed for reaction design?
Methodological Answer:
DHP is sparingly soluble in cold water (~2.5 g/L at 20°C) but dissolves readily in hot water , ammonia , or alkaline solutions (e.g., NaOH) due to deprotonation of hydroxyl groups . For reactions requiring organic solvents, pre-dissolve DHP in a minimal volume of hot alkaline solution and adjust pH post-dissolution. Avoid alcohols (e.g., ethanol) and ethers, as they precipitate DHP .
Advanced: How do substituents affect the protonation behavior of DHP derivatives?
Methodological Answer:
Substituents at positions 2 and 5 significantly alter basicity. Alkyl groups at position 2 (e.g., methyl) increase basicity by stabilizing protonated forms through inductive effects, enabling two protonation stages in acidic media (0.1–99.5% H₂SO₄). Conversely, nitro groups at position 5 reduce basicity by electron withdrawal, limiting protonation to a single stage . UV-Vis spectroscopy in varying H₂SO₄ concentrations can map protonation equilibria .
Advanced: What methodologies enable efficient chlorination of DHP to 4,6-Dichloropyrimidine (DCP)?
Methodological Answer:
DHP reacts with phosphorus oxychloride (POCl₃) under reflux (110°C, 4–6 hours) to yield DCP. Catalytic N,N-dimethylformamide (DMF) enhances chlorination efficiency . Post-reaction, neutralize excess POCl₃ with ice-water and extract DCP using dichloromethane. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 3:1).
Basic: What purification strategies are recommended for DHP post-synthesis?
Methodological Answer:
Crude DHP is purified via recrystallization from hot water or ethanol-water mixtures . Filter the hot solution to remove insoluble impurities, then cool to 0–5°C to precipitate pure DHP. Dry under vacuum (40–50°C) to avoid decomposition. Purity can be verified by HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .
Advanced: How can tautomeric equilibria of DHP be analyzed under varying pH conditions?
Methodological Answer:
DHP exists as a keto-enol tautomer , with the enol form dominant in alkaline media. Use UV-Vis spectroscopy (λmax ~270 nm in neutral vs. ~290 nm in basic conditions) or ¹³C NMR to track tautomeric shifts. In acidic conditions (pH < 3), protonation at N1 stabilizes the keto form .
Basic: What safety protocols are critical when handling DHP?
Methodological Answer:
DHP is a mild irritant (skin, eyes, respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation . Store in airtight containers at room temperature , away from oxidizing agents . Dispose of waste via alkaline hydrolysis (pH >10, 24 hours) followed by incineration .
Advanced: What mechanistic insights explain DHP’s role in cyclocondensation reactions?
Methodological Answer:
In reactions like the Remfry-Hull synthesis, DHP forms via enolate intermediates from dimethyl malonate. Sodium methoxide deprotonates the malonate, enabling nucleophilic attack on formamide’s carbonyl carbon. Cyclization occurs through elimination of methanol, forming the pyrimidine ring . DFT calculations can model transition states to optimize reaction pathways .
Advanced: How can DHP’s derivatives be tailored for pharmaceutical applications (e.g., sulfonamides)?
Methodological Answer:
DHP serves as a scaffold for sulfonamide drugs (e.g., sulfamonomethoxine) via nucleophilic substitution at positions 4 and 6. Introduce sulfonyl groups using chlorosulfonic acid or substitute hydroxyl groups with amines (e.g., NH₃/ethanol, 80°C). Monitor regioselectivity using LC-MS to confirm substitution patterns .
Advanced: What analytical techniques validate DHP’s structural integrity in complex matrices?
Methodological Answer:
Combine FT-IR (O-H stretch ~3200 cm⁻¹, C=O ~1680 cm⁻¹) with LC-HRMS (m/z 113.0354 [M+H]⁺) for structural confirmation. For quantification, use HPLC-UV (λ = 254 nm) with a calibration curve (0.1–10 mg/mL, R² >0.99) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
